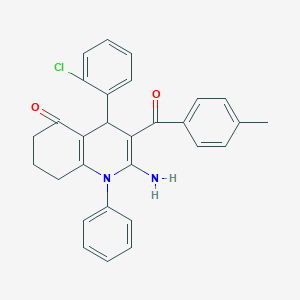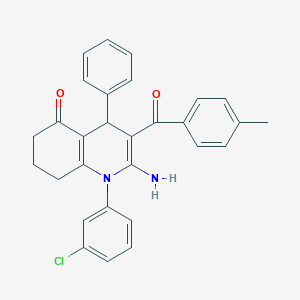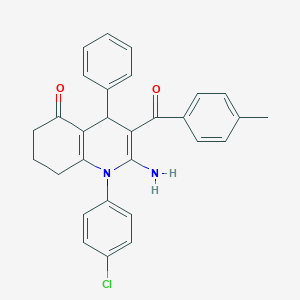![molecular formula C24H19NO2S2 B304429 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone involves the inhibition of various enzymes and receptors. The compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function. The compound has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which are important for mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone are significant. The compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone in lab experiments include its potent antimicrobial, antifungal, and antitumor activities. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone. One direction is to investigate the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its effects on various enzymes and receptors. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and 9H-fluorenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
|---|---|
Fórmula molecular |
C24H19NO2S2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C24H19NO2S2/c1-2-27-18-8-10-21-23(13-18)29-24(25-21)28-14-22(26)16-7-9-20-17(12-16)11-15-5-3-4-6-19(15)20/h3-10,12-13H,2,11,14H2,1H3 |
Clave InChI |
OSRHSFPNFSABGI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)